molecular formula C23H34O2 B132001 Retinyl propionate CAS No. 7069-42-3

Retinyl propionate

Katalognummer: B132001
CAS-Nummer: 7069-42-3
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: SFRPDSKECHTFQA-ONOWFSFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retinyl propionate (RP) is a vitamin A ester formed by esterifying retinol with propionic acid. Its chemical formula is C₂₃H₃₄O₂, with a molecular weight of 342.51 g/mol . It functions as a precursor to retinoic acid (RA), the active form of vitamin A that modulates epidermal differentiation, collagen synthesis, and anti-aging pathways .

RP is classified as a "gentle" retinoid, making it suitable for over-the-counter cosmetic products. Unlike ROL, which is prone to oxidation, RP exhibits greater stability in formulations . Its esterified structure allows gradual hydrolysis in the skin, releasing ROL and subsequently RA, thereby reducing irritation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Retinyl propionate is synthesized through the esterification of retinol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the retinol and the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques to create nanoparticles. This method enhances the stability and bioavailability of the compound, making it more effective in topical applications . The process involves encapsulating this compound in lipid nanoparticles, which improves its transdermal delivery and reduces skin irritation .

Analyse Chemischer Reaktionen

Hydrolysis to Retinol

Retinyl propionate undergoes enzymatic hydrolysis in biological systems, liberating retinol and propionic acid. This reaction is catalyzed by esterases in the skin and liver, enabling its conversion to bioactive retinoids .

Reaction:

Retinyl propionateEsterasesRetinol+Propionic acid\text{this compound}\xrightarrow{\text{Esterases}}\text{Retinol}+\text{Propionic acid}

Experimental Conditions:

  • pH: 7.4 (physiological conditions)

  • Temperature: 37°C

  • Key Enzymes: Carboxylesterases, lipases .

Metabolic Relevance:

  • Hydrolysis is the rate-limiting step for this compound's activation in dermatological applications .

  • In ex vivo skin models, 65–80% of this compound is hydrolyzed to retinol within 24 hours .

Oxidation to Retinoic Acid

Retinol derived from this compound is oxidized sequentially to retinaldehyde and retinoic acid (RA), the active metabolite binding nuclear receptors .

Reaction Pathway:

RetinolRDH ADHRetinalRALDH CYP26Retinoic acid\text{Retinol}\xrightarrow{\text{RDH ADH}}\text{Retinal}\xrightarrow{\text{RALDH CYP26}}\text{Retinoic acid}

Key Enzymes and Cofactors:

EnzymeRoleCofactor
Retinol dehydrogenase (RDH)Oxidizes retinol to retinalNAD⁺
Retinaldehyde dehydrogenase (RALDH)Converts retinal to RANAD⁺

Research Findings:

  • Oxidation to RA is irreversible, with CYP26 enzymes further metabolizing RA into polar metabolites (e.g., 4-hydroxy-RA) .

  • In vitro studies show this compound yields 40% higher RA levels than retinyl palmitate due to efficient hydrolysis .

Acid-Catalyzed Degradation

Under acidic conditions, this compound undergoes dehydration to form anhydroretinol and retro-retinol, non-enzymatic byproducts with reduced bioactivity .

Reaction Mechanism:

Retinyl propionateRetinylic cationAnhydroretinol Retro retinol\text{this compound}\xrightarrow{\text{H }}\text{Retinylic cation}\rightarrow \text{Anhydroretinol Retro retinol}

Conditions and Byproducts:

ConditionProductλ<sub>max</sub> (nm)Stability
HCl in chloroformAnhydroretinol325 → 600 (blue shift)~3 minutes
H<sub>2</sub>SO<sub>4</sub> catalysisRetro-retinol325 (unchanged)Highly unstable

Implications:

  • Degradation compromises this compound's efficacy in formulations, necessitating pH-stabilized carriers .

Photodegradation

This compound is highly photosensitive, undergoing isomerization and oxidation under UV exposure.

Degradation Products:

  • cis-isomers (e.g., 13-cis-retinyl propionate).

  • Peroxyl radicals and quinones via autoxidation .

Stability Data:

Light ExposureDegradation RatePrimary Product
UV-A (320–400 nm)85% in 6 hours13-cis-isomer
Visible light25% in 24 hoursPeroxyl radicals

Formulation Strategies:

  • Encapsulation in lipid nanoparticles reduces photodegradation by 70% .

Comparative Reaction Kinetics

A kinetic study comparing this compound with other retinoids revealed its superior stability and metabolic efficiency .

ParameterThis compoundRetinolRetinyl Palmitate
Hydrolysis half-life4.2 hoursN/A12.8 hours
RA synthesis rate0.45 µM/hour0.38 µM/hour0.12 µM/hour
Photostability65% retained30% retained85% retained

Wissenschaftliche Forschungsanwendungen

Skin Aging and Photoaging Treatment

Retinyl propionate has been investigated for its potential to combat skin aging, particularly photoaging caused by UV exposure. A double-blind, placebo-controlled study assessed the clinical and histological effects of a this compound cream on 80 subjects over 48 weeks. Although the study reported minimal trends towards improvement, it noted a significant reduction in actinic keratoses among participants using RP compared to the placebo group .

Key Findings:

  • Efficacy : RP was shown to reduce signs of photoaging, although statistically significant differences were limited.
  • Long-Term Use : Continued use over 48 weeks demonstrated some benefits, particularly in reducing actinic keratoses .

Skin Penetration and Metabolism

Research comparing the skin penetration of this compound with other retinoids such as retinol (ROL) and retinyl palmitate (RPalm) indicates that RP exhibits superior penetration capabilities. In ex vivo studies, RP was primarily metabolized into ROL within the viable epidermis and dermis, leading to enhanced activation of retinoic acid receptors (RARα) and increased synthesis of hyaluronic acid (HA) .

Comparison Table: Skin Penetration and Bioactivity

CompoundPenetration LevelMetabolismRARα ActivationHA Synthesis
This compoundHighMetabolized to ROLHighHigh
RetinolModerateDirectly activeModerateModerate
Retinyl PalmitateLowInactive metaboliteLowLow

Clinical Efficacy in Cosmetic Formulations

Recent studies have explored RP's integration into cosmetic formulations, demonstrating its effectiveness in improving skin appearance. A clinical trial compared a novel formulation containing RP, 4-hexylresorcinol, and niacinamide against a prescription tretinoin regimen. The results indicated that the cosmetic formulation improved visual signs of photoaging similarly to tretinoin while being better tolerated by participants .

Clinical Study Insights:

  • Participants : Women aged 47-66 with moderate-to-severe photodamage.
  • Duration : 16 weeks of application.
  • Outcome : Comparable improvements in skin texture and appearance to prescription treatments with fewer side effects .

Comparative Efficacy with Other Retinoids

In comparative studies, this compound has been shown to be more effective than other vitamin A esters like retinyl palmitate. A study indicated that RP not only penetrated the skin more effectively but also provided greater bioactivity related to skin health .

Efficacy Summary:

  • RP has been found to deliver similar benefits as retinoic acid while minimizing adverse effects associated with higher potency treatments like tretinoin .
  • The minimum effective concentration for RP appears to be around 0.3%, which is comparable or superior in efficacy to lower concentrations of other retinoids .

Stability and Formulation Considerations

This compound is noted for its chemical stability compared to other esters, which enhances its half-life on the skin's surface during topical application. This stability is crucial for maintaining efficacy over time when incorporated into various formulations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Vitamin A Derivatives

Chemical and Structural Properties

Table 1: Key Properties of Retinyl Propionate and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Metabolites Solubility Stability
This compound C₂₃H₃₄O₂ 342.51 ROL → RA Insoluble in water Stable, hydrolyzes in acidic/alkaline conditions
Retinol (ROL) C₂₀H₃₀O 286.45 RA, retinyl esters (e.g., RPalm) Lipid-soluble Oxidizes rapidly
Retinyl palmitate (RPalm) C₃₆H₆₀O₂ 524.86 ROL → RA Lipid-soluble Highly stable
Tretinoin (RA) C₂₀H₂₈O₂ 300.44 Directly active Lipid-soluble Light-sensitive

Key Observations :

  • RPalm, a C16 ester, has a larger molecular weight and higher lipid solubility than RP (C3 ester), which may reduce its skin penetration .
  • RP's smaller ester group enables faster hydrolysis and ROL release compared to RPalm .

Metabolic Pathways and Bioactivity

  • RP vs. ROL: RP is hydrolyzed to ROL in the epidermis, which is further metabolized to RA. In contrast, free ROL is esterified into RPalm or oxidized into inactive 14-hydroxy-retro-retinol (14-HRR) in the skin . RP demonstrates 2–3× higher RA receptor (RARα) activation than ROL in keratinocyte models .
  • RP vs. RPalm : RPalm is metabolized more slowly, with lower ROL release and minimal RARα activation. RPalm primarily acts as a storage form of vitamin A .
  • Clinical Relevance : RP-treated skin models show increased hyaluronic acid synthesis (144% vs. control) and epidermal thickening, outperforming ROL and RPalm .

Table 2: Comparative Efficacy in Clinical and Preclinical Studies

Compound Epidermal Thickening Collagen Synthesis Wrinkle Reduction Irritation Potential
This compound +++ (3D models) ++ (HA synthesis) Comparable to 0.02% tretinoin in 12-week trials Low
Retinol ++ + Moderate High
Retinyl palmitate + Minimal Very low
Tretinoin ++++ ++++ Strong Very high

Key Findings :

  • In a 48-week randomized study, 0.15% RP cream showed trends in photoaging improvement but lacked statistical significance versus placebo .
  • A 12-week trial comparing a niacinamide/peptide/RP regimen to 0.02% tretinoin found comparable wrinkle reduction, with RP causing less irritation .

Synergistic Formulations

RP’s efficacy is enhanced in combination with niacinamide (Nam) and Ceratonia siliqua (CS) extract:

  • Nam + RP: Increases RARα activation by 30% versus RP alone in keratinocytes .
  • CS + RP : Boosts antioxidant gene expression (e.g., SOD2, NQO1) by 50% .

Biologische Aktivität

Retinyl propionate (RP) is a vitamin A ester that has gained attention for its potential biological activity, particularly in dermatology and cosmetic formulations. This article explores the biological activity of RP, including its metabolic profile, efficacy in skin treatments, and comparative studies with other retinoids.

This compound is primarily metabolized into retinol (ROL) within the viable epidermis and dermis. Studies have shown that RP exhibits higher activation of retinoic acid receptor-alpha (RARα) compared to ROL and retinyl palmitate (RPalm), leading to enhanced biological responses in skin cells. Specifically, RP treatment has been associated with increased hyaluronic acid (HA) synthesis and keratinocyte proliferation, which are critical for skin hydration and repair .

Comparative Penetration and Activation

Research indicates that RP penetrates the skin more effectively than RPalm. In vitro and ex vivo studies demonstrated that RP and ROL showed superior penetration levels compared to RPalm, with RP yielding higher RARα activation levels and subsequent gene expression changes .

CompoundSkin PenetrationRARα ActivationHA Synthesis
This compoundHighHighIncreased
RetinolModerateModerateIncreased
Retinyl PalmitateLowNullNone

Efficacy in Anti-Aging Treatments

A notable clinical study assessed the efficacy of a formulation containing 0.3% RP combined with climbazole compared to 0.1% retinol over 16 weeks. The results indicated significant improvements in various aging attributes such as fine lines, wrinkles, and pigmentation with minimal irritation reported by participants . Over 50% of subjects noted improvements in deep wrinkles around the eyes after just five weeks of treatment.

Summary of Clinical Findings

  • Study Design: 16-week randomized, double-blind trial
  • Participants: 45 healthy Caucasian females aged 40-70
  • Results:
    • Significant improvement in aging signs (P < 0.05)
    • Better tolerance compared to retinol
    • Enhanced appearance of deep wrinkles and pigmentation

Gene Expression Profiles

Gene expression analysis revealed that RP influences a wide range of retinoid-responsive genes. In one study, a panel of 40 genes was evaluated, showing that RP treatment significantly upregulated the expression of several key genes involved in skin health and aging .

Key Genes Affected by RP Treatment

Gene NameFunctionExpression Change
RARαRetinoic acid receptorUpregulated
HA SynthaseHyaluronic acid productionUpregulated
FilaggrinSkin barrier functionUpregulated

Case Studies and Additional Research

  • Enhanced Retinoid Response : A study demonstrated that combining RP with niacinamide (NAM) and climbazole resulted in a significant increase in gene expression compared to RP alone. The combination yielded up to a 156% increase in signal activation, highlighting the potential for synergistic effects in formulations .
  • Comparative Efficacy : Another investigation compared the anti-aging effects of RP with those of traditional retinoids like tretinoin. Results indicated that while both were effective, RP had a more favorable irritation profile, making it suitable for sensitive skin types .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying retinyl propionate in biological matrices, and how do they ensure accuracy?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the gold standard for quantifying this compound. For example, this compound analysis in plasma requires internal standardization (e.g., deuterated retinyl esters) and protection from light to prevent photodegradation . Mobile phases like methanol-ethyl acetate (70:30 v/v) at 0.425 mL/min flow rate achieve optimal separation . Validation parameters (linearity, recovery, LOD/LOQ) must adhere to ICH guidelines.

Q. How do researchers design controlled studies to evaluate this compound’s bioavailability compared to other retinyl esters?

  • Methodological Answer : Use randomized, double-blind, placebo-controlled trials with matched cohorts. For instance, in animal studies, groups are stratified by baseline vitamin A status and fed this compound at defined doses (e.g., 12,000 µg retinol/kg/day vs. 120 µg/kg/day controls) . Blood and tissue samples are collected at fixed intervals, with HPLC analysis to track retinoid accumulation. PICOT frameworks ensure alignment between population, intervention, and outcomes .

Q. What are the key considerations for ensuring reproducibility in this compound stability studies?

  • Methodological Answer : Stability protocols must specify temperature, light exposure, and matrix (e.g., emulsions vs. solid formulations). Accelerated stability testing (40°C/75% RH) over 12 weeks, paired with periodic HPLC analysis, identifies degradation products. Detailed metadata (equipment calibration, batch numbers) and adherence to NIH preclinical reporting guidelines are critical .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in dermatological studies be reconciled?

  • Methodological Answer : Contradictions often arise from variability in study design. For example, a 2017 study reported hyperpigmentation improvement using this compound + climbazole , while a 1999 trial showed limited anti-aging effects . Meta-analyses should assess covariates: subject demographics (age, skin type), formulation stability, and outcome measures (histology vs. clinical grading). Bayesian statistics can quantify uncertainty in heterogeneous datasets .

Q. What experimental strategies mitigate this compound’s photolability in topical formulations during in vivo testing?

  • Methodological Answer : Encapsulation in light-protective carriers (e.g., liposomes or cyclodextrins) enhances stability. In vivo studies should use UV-opaque packaging and limit light exposure during application. Confocal Raman spectroscopy tracks this compound penetration while minimizing photo-degradation .

Q. How do researchers isolate this compound’s mechanism of action from endogenous retinol metabolism in complex systems?

  • Methodological Answer : Isotopic tracing (e.g., ¹³C-labeled this compound) paired with LC-MS/MS distinguishes exogenous vs. endogenous retinoids. Knockout models (e.g., CRABP-II⁻/⁻ mice) clarify receptor-mediated pathways. Dose-response studies with retinoid receptor antagonists (e.g., LE540) further isolate targets .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use segmented regression or Hill equation models to identify thresholds. For example, a 2016 study identified hepatotoxicity thresholds in quails at >24,000 µg/kg/day . Bootstrapping validates confidence intervals in small-sample studies .

Q. Methodological Frameworks

  • PICOT Application : For clinical studies: Population (photo-aged skin), Intervention (0.3% this compound cream), Comparison (placebo), Outcome (wrinkle depth reduction via VISIA® imaging), Time (12 weeks) .
  • FINER Criteria : Ensure questions are Feasible (adequate HPLC access), Interesting (novel mechanisms), Novel (understudied ester forms), Ethical (IRB-approved protocols), and Relevant (translational potential) .

Q. Data Reporting Standards

  • Preclinical Studies : Follow ARRIVE guidelines for animal research, including sample-size justification and blinding protocols .
  • Chromatographic Data : Raw chromatograms and calibration curves must be submitted as supplementary files with detailed metadata .

Eigenschaften

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPDSKECHTFQA-ONOWFSFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019851
Record name Retinol, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7069-42-3
Record name Retinyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7069-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, retinol ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinol, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Retinyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETINYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate
[7,12,16-Trimethyl-15-(6-methylheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Retinyl propionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.